

An In-depth Technical Guide to Methanol-13C for Researchers and Scientists

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Methanol-13C (¹³CH₃OH) is a stable, non-radioactive isotopologue of methanol where the common carbon-12 (¹²C) atom is replaced by a carbon-13 (¹³C) isotope. This isotopic substitution imparts a unique nuclear spin property that makes **Methanol-13C** an invaluable tool in various scientific disciplines, particularly in chemistry, biology, and drug development. Its primary utility lies in its application as a tracer for metabolic pathways and as a specialized solvent and reference standard in Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Core Chemical and Physical Properties

The physical properties of **Methanol-13C** are very similar to those of natural abundance methanol. The key difference is its increased molecular weight due to the presence of the ¹³C isotope.[1][2] This mass difference is fundamental to its use in mass spectrometry-based analyses.

Table 1: Physicochemical Properties of **Methanol-13C**



Property	Value	
Chemical Formula	¹3CH₃OH	
Molecular Weight	33.03 g/mol [1][3]	
CAS Number	14742-26-8[1][3]	
Appearance	Colorless liquid[3]	
Density	0.815 g/mL at 25 °C[3]	
Boiling Point	65.4 °C[3]	
Melting Point	-98 °C[3]	
Flash Point	11.0 °C (closed cup)[3][4]	
Refractive Index	n20/D 1.329[3]	
Isotopic Purity	Typically ≥99 atom % ¹³C[3]	

Synthesis of Methanol-13C

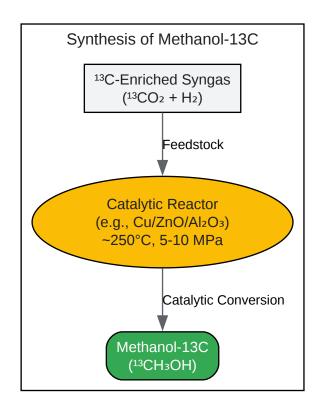
Industrially, methanol is predominantly synthesized from synthesis gas (syngas), a mixture of carbon monoxide, carbon dioxide, and hydrogen.[5] The production of **Methanol-13C** follows the same catalytic pathways, with the critical distinction being the use of ¹³C-enriched carbon sources.

The most common method is the low-pressure catalytic hydrogenation of ¹³C-labeled carbon dioxide or carbon monoxide over a copper/zinc oxide/alumina (Cu/ZnO/Al₂O₃) catalyst.[6]

Key Synthesis Reaction: ${}^{13}\text{CO}_2 + 3\text{H}_2 \rightarrow {}^{13}\text{CH}_3\text{OH} + \text{H}_2\text{O}[5]$

This process allows for the high-yield production of **Methanol-13C** with very high isotopic purity, which is essential for its applications.





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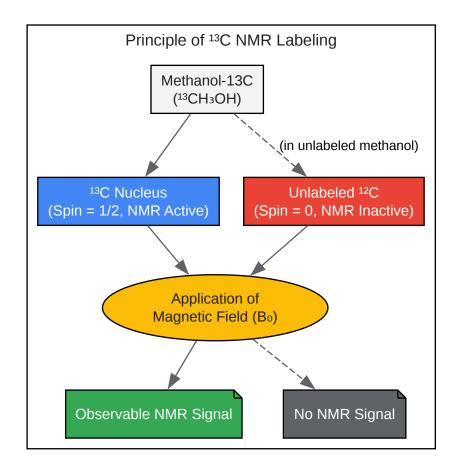
Caption: Industrial synthesis pathway for **Methanol-13C** from ¹³C-enriched syngas.

Applications in Research and Drug Development Nuclear Magnetic Resonance (NMR) Spectroscopy

Methanol-13C is extensively used in NMR spectroscopy. The ¹³C nucleus possesses a nuclear spin of ½, making it NMR-active, unlike the primary isotope ¹²C. This property is leveraged in several ways:

- Solvent and Reference: While deuterated solvents (like Methanol-d4) are more common for reducing solvent signals in ¹H NMR, Methanol-13C can be used as a reference standard. In ¹³C NMR, it produces a single, sharp resonance peak, typically around 49-50 ppm relative to tetramethylsilane (TMS).[7]
- Mechanistic Studies: It is employed to study reaction mechanisms, such as proton transfer processes, where the labeled carbon can be tracked through various intermediate states.[3]





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Caption: The ¹³C nucleus in **Methanol-13C** is NMR-active, producing a distinct signal.

Isotopic Labeling and Metabolic Tracing

A primary application of **Methanol-13C** is in stable isotope tracing studies. Researchers introduce it into biological systems (e.g., cell cultures, organisms) to track the metabolic fate of the carbon atom.

- Metabolic Pathway Analysis: As cells metabolize Methanol-13C, the ¹³C atom is incorporated into a wide range of downstream metabolites. By using techniques like mass spectrometry (MS) or NMR, scientists can identify these labeled metabolites and quantify their abundance, thereby mapping active metabolic pathways.
- Fluxomics: This technique, known as metabolic flux analysis, provides quantitative insights into the rates of metabolic reactions within a living system, which is critical in drug



development for understanding a compound's mechanism of action or in identifying metabolic dysregulation in disease.

Experimental Protocol: General Workflow for Metabolic Labeling

While specific protocols are highly dependent on the biological system and analytical method, a general experimental workflow for a cell culture-based metabolic tracing experiment is outlined below.

Objective: To trace the metabolic fate of the carbon from **Methanol-13C** in cultured mammalian cells.

Methodology:

- Cell Culture Preparation:
 - Culture cells to the desired confluency in standard growth medium.
 - Prepare a specialized labeling medium where standard methanol (or another carbon source) is replaced with a known concentration of **Methanol-13C**.
- Isotopic Labeling:
 - Remove the standard growth medium from the cells.
 - Wash the cells gently with a phosphate-buffered saline (PBS) solution to remove residual medium.
 - Add the pre-warmed **Methanol-13C** labeling medium to the cells.
 - Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 12, 24 hours) to allow for the uptake and metabolism of the labeled substrate.
- Metabolite Extraction:
 - After incubation, rapidly quench the cells' metabolic activity by placing the culture dish on dry ice and aspirating the medium.

Foundational & Exploratory





- Add a pre-chilled extraction solvent (e.g., 80% methanol in water) to the cells to lyse them and precipitate proteins.
- Scrape the cells and collect the cell lysate into a microcentrifuge tube.
- Centrifuge the lysate at high speed to pellet cell debris and proteins.
- Collect the supernatant, which contains the extracted metabolites.

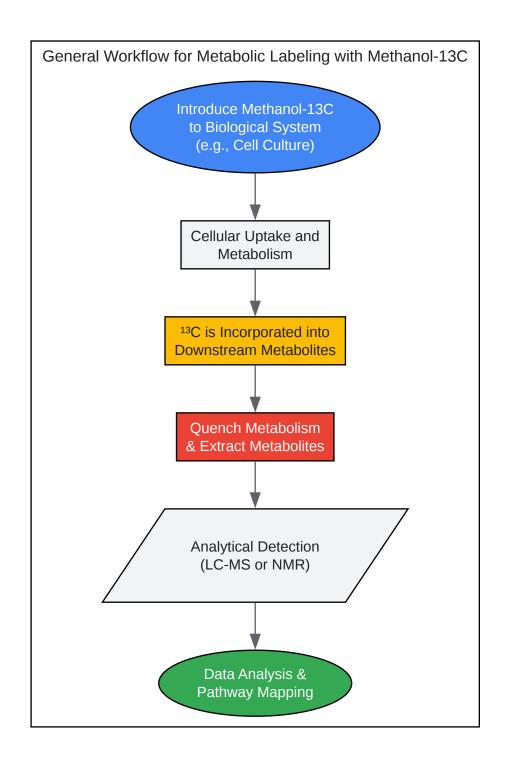
Sample Analysis:

- Analyze the metabolite extract using Liquid Chromatography-Mass Spectrometry (LC-MS) or NMR spectroscopy.
- For LC-MS, monitor for the expected mass shifts in downstream metabolites (e.g., M+1, M+2, etc.) corresponding to the incorporation of one or more ¹³C atoms.
- For NMR, acquire ¹³C spectra to identify labeled compounds based on their chemical shifts.

• Data Analysis:

- Process the raw MS or NMR data to identify labeled metabolites and determine their isotopic enrichment.
- Use specialized software to map the labeled metabolites to known biochemical pathways and perform metabolic flux analysis.





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Caption: A typical experimental workflow for a stable isotope tracing study.

Safety and Handling



Methanol-13C shares the same hazards as unlabeled methanol. It is a highly flammable liquid and vapor and is toxic if swallowed, inhaled, or in contact with skin.[2] Ingestion can lead to blindness or death. It is known to cause damage to the central nervous system and eyes.[3][4]

Table 2: GHS Hazard Information

Hazard Class	Code	Description
Flammable Liquid	H225	Highly flammable liquid and vapor[2]
Acute Toxicity (Oral)	H301	Toxic if swallowed[2]
Acute Toxicity (Dermal)	H311	Toxic in contact with skin[2]
Acute Toxicity (Inhalation)	H331	Toxic if inhaled[2]
Specific Target Organ Toxicity	H370	Causes damage to organs (e.g., eyes, CNS)[2][3]

Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn when handling **Methanol-13C**. All work should be conducted in a well-ventilated fume hood.

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